molecular formula C12H11FN6O2S B2881294 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one CAS No. 2320535-66-6

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one

Cat. No. B2881294
CAS RN: 2320535-66-6
M. Wt: 322.32
InChI Key: VJMSDZANOWLHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one is a synthetic compound that has been widely used in scientific research due to its diverse applications. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one is not well understood. However, it has been reported to inhibit the activity of several enzymes, including dipeptidyl peptidase IV (DPP-IV) and glycogen synthase kinase-3β (GSK-3β). It has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one has been shown to have several biochemical and physiological effects. It has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and adipose tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one in lab experiments is its high potency and selectivity. It has been reported to have minimal off-target effects, which makes it an ideal pharmacological tool for studying the role of specific enzymes and proteins in different biological pathways. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one has several potential future directions for scientific research. One of the most promising areas of research is its potential use as a therapeutic agent for the treatment of diabetes and metabolic disorders. It has also been suggested that this compound may have potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

Several methods have been reported for the synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one. One of the most commonly used methods involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with 4-methylthiadiazole-5-carbonyl chloride in the presence of triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The resulting intermediate is then reacted with piperazine to obtain the final product.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one has been extensively used in scientific research for its diverse applications. This compound has been used as a pharmacological tool to investigate the role of various proteins and enzymes in different biological pathways. It has been used to study the mechanism of action of several drugs and to identify potential drug targets.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN6O2S/c1-7-10(22-17-16-7)11(21)18-2-3-19(9(20)6-18)12-14-4-8(13)5-15-12/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMSDZANOWLHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.